molecular formula C11H5ClF2N2 B12949760 4-Chloro-7-(difluoromethyl)quinoline-3-carbonitrile

4-Chloro-7-(difluoromethyl)quinoline-3-carbonitrile

Cat. No.: B12949760
M. Wt: 238.62 g/mol
InChI Key: HPINBKOFOGVZAW-UHFFFAOYSA-N
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Description

4-Chloro-7-(difluoromethyl)quinoline-3-carbonitrile is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(difluoromethyl)quinoline-3-carbonitrile typically involves multi-step organic reactions One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor undergoes substitution with a nucleophile under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(difluoromethyl)quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinoline ring or other substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-Chloro-7-(difluoromethyl)quinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-7-(difluoromethyl)quinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-(trifluoromethyl)quinoline: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    7-Chloro-4-aminoquinoline: Another quinoline derivative with different substituents.

Uniqueness

4-Chloro-7-(difluoromethyl)quinoline-3-carbonitrile is unique due to its specific combination of chloro, difluoromethyl, and carbonitrile groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H5ClF2N2

Molecular Weight

238.62 g/mol

IUPAC Name

4-chloro-7-(difluoromethyl)quinoline-3-carbonitrile

InChI

InChI=1S/C11H5ClF2N2/c12-10-7(4-15)5-16-9-3-6(11(13)14)1-2-8(9)10/h1-3,5,11H

InChI Key

HPINBKOFOGVZAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1C(F)F)C#N)Cl

Origin of Product

United States

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